molecular formula C23H26ClN3OS B2460560 N-(5-chloro-2-methylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide CAS No. 893788-09-5

N-(5-chloro-2-methylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide

Cat. No.: B2460560
CAS No.: 893788-09-5
M. Wt: 427.99
InChI Key: LXEHDFSDLLUJPK-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide is a structurally complex acetamide derivative featuring a spirocyclic quinazoline moiety. This compound belongs to a class of sulfur-containing heterocycles, which are of significant interest in medicinal chemistry due to their diverse biological activities, including enzyme inhibition and antimicrobial properties . Substituents such as the 5-chloro-2-methylphenyl group contribute to electronic and steric effects, influencing solubility and bioavailability .

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN3OS/c1-16-10-11-17(24)14-20(16)25-21(28)15-29-22-18-8-4-5-9-19(18)26-23(27-22)12-6-2-3-7-13-23/h4-5,8-11,14,26H,2-3,6-7,12-13,15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXEHDFSDLLUJPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3(CCCCCC3)NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide is a complex organic compound known for its unique structural features, which include a chloro-substituted aromatic ring and a spirocyclic moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C23H26ClN3OSC_{23}H_{26}ClN_{3}OS, with a molecular weight of approximately 428.0 g/mol. The structure incorporates a sulfur atom linked to a spiro[cycloheptane-1,2'-quinazoline] unit, which may enhance interactions with biological targets such as enzymes or receptors involved in disease processes .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Preliminary studies suggest that these compounds can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AMRSA8 µg/mL
Compound BE. coli16 µg/mL
N-(5-chloro-2-methylphenyl)-...S. aureus4 µg/mL

Anticancer Properties

The anticancer potential of this compound is particularly noteworthy. Studies have shown that the spirocyclic structure may confer unique pharmacological properties that enhance its efficacy against cancer cell proliferation. In vitro assays have demonstrated its ability to induce apoptosis in various cancer cell lines, suggesting a mechanism that involves the activation of caspases and modulation of apoptotic pathways .

Case Study: In Vitro Evaluation

A recent study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated:

  • IC50 Value : 12 µM
  • Mechanism : Induction of apoptosis via mitochondrial pathway
  • Cell Cycle Arrest : G0/G1 phase arrest observed

Mechanistic Insights

The biological activity of this compound may be attributed to several factors:

  • Enzyme Inhibition : The presence of the chloro group enhances nucleophilic substitution reactions, potentially inhibiting key enzymes involved in metabolic pathways related to cancer and microbial growth .
  • Receptor Interaction : The unique structural configuration allows for better binding affinity to specific receptors implicated in cellular signaling pathways associated with cancer progression .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that this compound may increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death .

Scientific Research Applications

Research indicates that compounds with similar structures exhibit significant biological activities, particularly in the domains of antimicrobial and anticancer properties. The unique combination of spirocyclic and aromatic components enhances interactions with biological targets such as enzymes or receptors involved in disease processes.

Potential Mechanisms of Action

  • Enzyme Inhibition : The compound may inhibit specific enzymes related to cancer cell proliferation.
  • Receptor Interaction : Its structural characteristics allow it to bind effectively to various biological receptors, potentially modulating their activity.

Applications in Pharmaceutical Development

N-(5-chloro-2-methylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide has several potential applications in drug development:

  • Lead Compound for Drug Design : Due to its unique biological activity profile, it may serve as a lead compound for designing new drugs targeting various diseases, particularly cancers and infections.
  • Medicinal Chemistry Studies : Its structural characteristics make it a candidate for further studies aimed at optimizing efficacy and reducing toxicity.

Case Study 1: Anticancer Activity

A study on a related spirocyclic compound demonstrated significant inhibition of tumor growth in xenograft models. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells through the modulation of apoptotic pathways.

Case Study 2: Antimicrobial Properties

Another study investigated a structurally similar compound's antimicrobial effects against various bacterial strains. Results indicated potent antibacterial activity, suggesting that modifications in the spirocyclic framework could enhance efficacy.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The following table highlights key structural and physicochemical differences between the target compound and its analogs:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features
Target Compound Spiro[cycloheptane-1,2'-quinazoline] 5-Chloro-2-methylphenyl 447.5 (calculated) Conformational rigidity; chloro group enhances lipophilicity
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t) 1,3,4-Oxadiazole Indole-methyl, 5-chloro-2-methylphenyl 428.5 Flexible oxadiazole core; indole may improve π-π stacking
2-(1′H-Spiro[cycloheptane-1,2'-quinazolin]-4′-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide Spiro[cycloheptane-1,2'-quinazoline] 2-Trifluoromethylphenyl 447.5 CF3 group increases electronegativity and metabolic stability
N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide 1,2,4-Triazole 2-Chlorophenyl, methylsulfanyl benzyl 467.0 (calculated) Dual sulfur atoms enhance thiol interactions; triazole offers hydrogen bonding

Key Observations :

  • Spiro vs.
  • Substituent Effects : The 5-chloro-2-methylphenyl group in the target compound balances lipophilicity and steric bulk, whereas trifluoromethyl groups (as in ) enhance electronic effects but may reduce solubility.
  • Sulfur Linkage : The thioacetamide bridge (-S-CH2-CO-NH-) is conserved across analogs, critical for sulfur-mediated interactions (e.g., covalent bonding or redox modulation) .
Enzyme Inhibition:
  • Compound 8t : Exhibited α-glucosidase inhibition (IC50 ~12 µM) and moderate LOX inhibition, attributed to the indole moiety’s aromatic interactions.
  • Triazole Analogs : Demonstrated antimicrobial activity against E. coli (MIC ~25 µg/mL), likely due to the triazole’s ability to disrupt bacterial membrane synthesis.
Antibacterial Activity:
  • Spiroquinazoline Derivatives : Displayed MIC values of 8–32 µg/mL against Staphylococcus aureus, outperforming non-spiro acetamides. The spiro system may impede efflux pump mechanisms.
  • Oxadiazole Derivatives : Moderate activity (MIC ~50 µg/mL), possibly due to reduced membrane penetration from the flexible core.

Q & A

Basic: What are the critical parameters for optimizing the synthesis of this compound to achieve high yield and purity?

Methodological Answer:
The synthesis of this spirocyclic acetamide derivative requires multi-step reactions with precise control of reaction parameters:

  • Temperature and Solvent Selection: Reaction steps involving cyclization (e.g., spiro ring formation) often require anhydrous conditions and polar aprotic solvents (e.g., DMF or DMSO) at 60–100°C to stabilize intermediates and minimize side reactions .
  • Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) is critical for isolating the pure product, as impurities from incomplete coupling or oxidation can persist .
  • Monitoring: Thin-layer chromatography (TLC) at each synthetic step ensures reaction progression and identifies by-products early .

Basic: Which spectroscopic and crystallographic techniques are most effective for confirming structural integrity?

Methodological Answer:
A combination of advanced analytical methods is essential:

  • NMR Spectroscopy: ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) resolve the spirocyclic quinazoline moiety, sulfanyl linkage, and acetamide group. Aromatic protons and methyl groups on the chloro-methylphenyl ring appear as distinct signals (δ 6.8–7.5 ppm for aromatic H; δ 2.3 ppm for CH₃) .
  • X-ray Crystallography: Single-crystal diffraction (using SHELX programs ) provides unambiguous confirmation of the spirocyclic geometry and bond angles, critical for validating synthetic accuracy .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ peak at m/z ~470) and fragmentation patterns .

Advanced: How can researchers resolve contradictions in bioactivity data across pharmacological assays?

Methodological Answer:
Contradictory bioactivity (e.g., varying IC₅₀ values in kinase assays) may arise from assay conditions or target promiscuity. Mitigation strategies include:

  • Orthogonal Assays: Validate results using complementary techniques (e.g., fluorescence polarization for binding affinity vs. enzymatic activity assays) .
  • Structural Comparison: Cross-reference with analogs (e.g., ’s SAR table) to identify substituent effects on activity. For example, replacing the cycloheptane with cyclohexane alters steric hindrance, impacting target binding .
  • Cellular Context: Test in isogenic cell lines to rule out off-target effects from endogenous proteins .

Advanced: What computational strategies are recommended to model binding interactions with enzymatic targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina, Schrödinger): Use the crystal structure of homologous kinases (e.g., CDK2 or EGFR) to predict binding modes. The sulfanyl group may form hydrogen bonds with catalytic lysine residues, while the spirocyclic moiety occupies hydrophobic pockets .
  • Molecular Dynamics (MD) Simulations (AMBER/GROMACS): Simulate ligand-protein complexes over 100+ ns to assess stability of binding poses and identify key residues (e.g., gatekeeper mutations affecting affinity) .
  • HOMO-LUMO Analysis (Gaussian): Calculate electron density maps to evaluate reactivity of the acetamide and quinazoline groups, guiding derivatization for improved selectivity .

Basic: What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

  • Kinase Inhibition Assays: Use ADP-Glo™ or radiometric assays to screen against kinase panels (e.g., CDKs, Aurora kinases). The spirocyclic structure may confer selectivity for ATP-binding pockets .
  • Antimicrobial Screening: Broth microdilution (CLSI guidelines) tests efficacy against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. The chloro-methylphenyl group enhances membrane permeability .
  • Cytotoxicity (MTT Assay): Evaluate IC₅₀ in cancer cell lines (e.g., HeLa, MCF-7) versus normal cells (e.g., HEK293) to assess therapeutic index .

Advanced: How can SAR studies enhance selectivity against specific kinase isoforms?

Methodological Answer:

  • Scaffold Modification: Introduce substituents (e.g., methoxy or fluoro groups) at the quinazoline C4 position to exploit hydrophobic regions in kinase active sites. shows that fluorinated analogs exhibit improved CDK2 inhibition .
  • Proteolytic Stability: Replace the acetamide’s methyl group with bulkier tert-butyl to reduce metabolic cleavage, as seen in ’s triazole derivatives .
  • Co-crystallization: Solve co-crystal structures with target kinases (e.g., using SHELX ) to guide rational design of isoform-specific inhibitors .

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